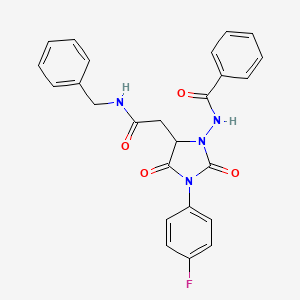
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C25H21FN4O4 and its molecular weight is 460.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C19H19F1N4O3
- Molecular Weight : 364.38 g/mol
The structure includes a benzamide moiety linked to an imidazolidinone scaffold, which is crucial for its biological activity.
Research indicates that this compound exhibits protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The mechanism involves:
- ER Stress Mitigation : The compound has shown the ability to protect β-cells from apoptosis induced by ER stress, which is a significant factor in the development of diabetes. In a study, a derivative of this compound exhibited maximal β-cell protective activity at an EC50 of 0.1 ± 0.01 μM, demonstrating potent efficacy against ER stress-induced cell death .
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects against various cancer cell lines. In vitro assays showed that derivatives of this compound could inhibit cell proliferation in lung cancer cells with IC50 values ranging from 2.12 to 6.75 μM across different cell lines .
Case Studies and Experimental Data
- β-Cell Protection Study :
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on lung cancer cell lines.
- Results : Compounds derived from this scaffold displayed IC50 values between 2.12 ± 0.21 μM and 6.75 ± 0.19 μM against A549 cells, suggesting strong antitumor potential but also affecting normal fibroblast cells (MRC-5) at similar concentrations .
Data Table
The following table summarizes key findings related to the biological activities of this compound derivatives:
| Activity Type | Cell Line | IC50 (μM) | EC50 (μM) | Notes |
|---|---|---|---|---|
| β-Cell Protection | Pancreatic β-cells | N/A | 0.1 ± 0.01 | High potency against ER stress |
| Antitumor Activity | A549 | 6.75 ± 0.19 | N/A | Significant inhibition |
| Antitumor Activity | HCC827 | 5.13 ± 0.97 | N/A | Moderate activity |
| Antitumor Activity | NCI-H358 | 0.85 ± 0.05 | N/A | High activity |
Eigenschaften
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4/c26-19-11-13-20(14-12-19)29-24(33)21(15-22(31)27-16-17-7-3-1-4-8-17)30(25(29)34)28-23(32)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWNESNKEYLYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=O)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













